molecular formula C19H15BrN4O2 B11194862 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B11194862
M. Wt: 411.3 g/mol
InChI Key: ULGNLQAQFNXKCM-UHFFFAOYSA-N
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Description

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole typically involves the reaction of 3-bromobenzohydrazide with 3,4-dimethylbenzohydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired oxadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-oxadiazole derivatives, while oxidation reactions can produce oxadiazole N-oxides .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H15BrN4O2

Molecular Weight

411.3 g/mol

IUPAC Name

2-(3-bromophenyl)-5-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C19H15BrN4O2/c1-11-6-7-13(8-12(11)2)18-21-16(26-24-18)10-17-22-23-19(25-17)14-4-3-5-15(20)9-14/h3-9H,10H2,1-2H3

InChI Key

ULGNLQAQFNXKCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC(=CC=C4)Br)C

Origin of Product

United States

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